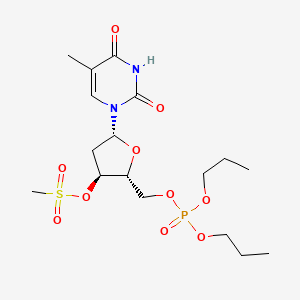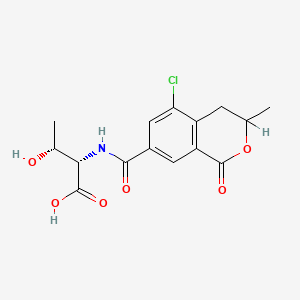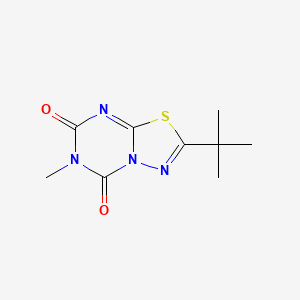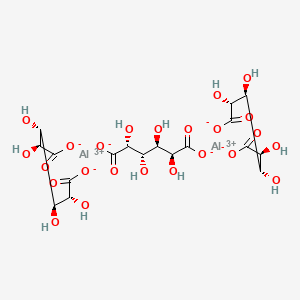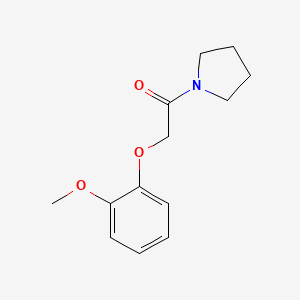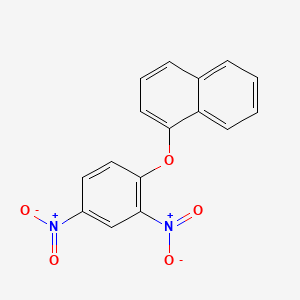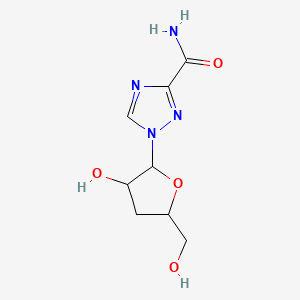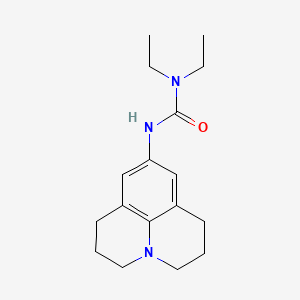
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: is a complex organic compound characterized by its unique structure, which includes a urea moiety and a tetrahydrobenzoquinolizine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- typically involves multiple steps:
Formation of the Tetrahydrobenzoquinolizine Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with a tryptamine derivative under acidic conditions to form the tetrahydrobenzoquinolizine core.
Introduction of the Urea Moiety: The urea group is introduced by reacting the tetrahydrobenzoquinolizine intermediate with diethylamine and phosgene or a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)-: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure makes it a candidate for the design of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-8-yl)-
- Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-10-yl)-
Uniqueness
Compared to similar compounds, Urea, 1,1-diethyl-3-(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)- stands out due to its specific substitution pattern on the tetrahydrobenzoquinolizine ring. This unique arrangement can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
102433-22-7 |
|---|---|
Fórmula molecular |
C17H25N3O |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-1,1-diethylurea |
InChI |
InChI=1S/C17H25N3O/c1-3-19(4-2)17(21)18-15-11-13-7-5-9-20-10-6-8-14(12-15)16(13)20/h11-12H,3-10H2,1-2H3,(H,18,21) |
Clave InChI |
AXEAYYRSPZVKHY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)NC1=CC2=C3C(=C1)CCCN3CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


